Gestrinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

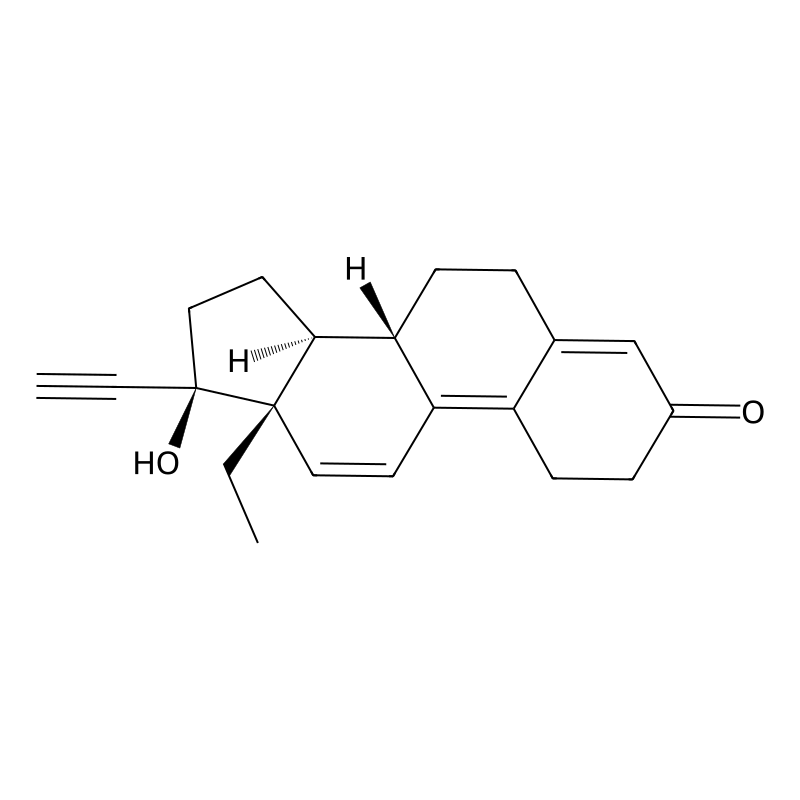

Gestrinone is a synthetic 19-nortestosterone derivative characterized by its mixed multi-receptor modulation, functioning primarily as a selective progesterone receptor modulator (SPRM) and weak androgen receptor (AR) agonist. For procurement and formulation purposes, it is supplied as a highly hydrophobic crystalline solid with a molecular weight of 308.4 g/mol. It demonstrates excellent long-term stability, remaining viable for over 4 years when stored at -20°C, and achieves optimal organic solubility of up to 20 mg/mL in DMSO or ethanol . Its distinct structural features, including a native C17 terminal alkyne, make it a highly versatile precursor and active pharmaceutical ingredient (API) for both advanced drug delivery systems and chemical biology applications.

Substituting Gestrinone with classic benchmark steroids like Danazol or pure progestins such as Dienogest fundamentally alters both pharmacokinetic behavior and assay specificity. Unlike Danazol, which requires high daily dosing and exhibits off-target binding to corticosteroid-binding globulin (CBG), Gestrinone possesses a prolonged elimination half-life of approximately 27.3 hours and does not bind to CBG, preventing unwanted corticosteroid pathway interference[1]. Furthermore, from a synthetic chemistry perspective, standard progestins lack Gestrinone’s native terminal alkyne group. Attempting to use a non-alkyne analog in chemical biology workflows necessitates complex, yield-reducing synthetic modifications to attach functional handles, whereas Gestrinone can be procured as a ready-to-use reagent for direct copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

Pharmacokinetic Profile and Dosing Efficiency

Gestrinone demonstrates a significantly extended pharmacokinetic profile compared to traditional endometriosis benchmarks. It exhibits an elimination half-life of 27.3 hours, allowing for low-dose, low-frequency administration (e.g., 2.5 mg twice weekly), whereas Danazol requires daily doses ranging from 200 to 800 mg to achieve similar clinical suppression [1].

| Evidence Dimension | Elimination half-life and dosing frequency |

| Target Compound Data | 27.3 hours half-life; effective at 2.5 mg twice weekly |

| Comparator Or Baseline | Danazol (shorter half-life; requires 200-800 mg daily) |

| Quantified Difference | >90% reduction in required dosing frequency and active API mass |

| Conditions | In vivo pharmacokinetic tracking |

This extended half-life makes Gestrinone the superior API candidate for developing long-acting, extended-release, or subdermal bioabsorbable implant formulations.

Receptor Binding Specificity and Off-Target Avoidance

In competitive binding assays, Gestrinone displays high relative binding affinities for the progesterone receptor (75-76%) and androgen receptor (83-85%), with minimal estrogen receptor affinity (3-10%). Crucially, unlike Danazol, Gestrinone exhibits 0% binding affinity to corticosteroid-binding globulin (CBG) [1].

| Evidence Dimension | Relative binding affinity (RBA) to Corticosteroid-Binding Globulin (CBG) |

| Target Compound Data | 0% binding affinity to CBG |

| Comparator Or Baseline | Danazol (Positive binding affinity to CBG) |

| Quantified Difference | Complete elimination of CBG interaction |

| Conditions | Steroid receptor competitive binding assays |

Procuring Gestrinone prevents confounding corticosteroid pathway artifacts in precision endocrine receptor screening models.

Native Click Chemistry Compatibility

Gestrinone features a native C17 alkyne group, enabling it to act directly as a click chemistry reagent. It undergoes efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing fluorophores or biotin tags, bypassing the need for de novo synthesis of clickable steroid probes .

| Evidence Dimension | CuAAC (Click Chemistry) reactivity |

| Target Compound Data | Native terminal alkyne present, ready for immediate CuAAC |

| Comparator Or Baseline | Standard steroids like Danazol or Progesterone (No native alkyne) |

| Quantified Difference | Elimination of multi-step synthetic derivatization required for probe generation |

| Conditions | Bioconjugation / Pull-down assay preparation |

Researchers can procure Gestrinone as a dual-purpose therapeutic benchmark and ready-to-use chemical biology probe, saving weeks of synthetic modification time.

Quantitative Cellular Inhibition Benchmark

In cellular assays targeting uterine fibroid models, Gestrinone provides a reliable, quantifiable inhibitory effect, suppressing the growth of cultured leiomyoma cells with a validated IC50 of 43.67 μM .

| Evidence Dimension | Cellular growth inhibition (IC50) |

| Target Compound Data | IC50 = 43.67 μM |

| Comparator Or Baseline | Untreated baseline control |

| Quantified Difference | Dose-dependent suppression of leiomyoma cell proliferation |

| Conditions | In vitro leiomyoma cell culture viability assay |

Provides a standardized, quantitative procurement benchmark for laboratories validating in vitro models of endometriosis or uterine fibroids.

Long-Acting Subdermal Implant Formulation Development

Driven by its extended 27.3-hour half-life and high potency at low doses, Gestrinone is an optimal API for the engineering of bioabsorbable subdermal pellets and controlled-release vaginal rings. It allows formulation scientists to achieve sustained multi-month therapeutic suppression without the high API mass loading required by Danazol [1].

Steroid Receptor Probe Synthesis via Click Chemistry

Because it contains a native C17 terminal alkyne, Gestrinone is highly sought after in chemical biology for target identification. It can be directly conjugated to azide-bearing fluorophores or pull-down tags via CuAAC, enabling researchers to map progesterone and androgen receptor localization without altering the core steroid pharmacophore.

Precision Endocrine Modulator Screening

In high-throughput screening and in vitro pharmacology, Gestrinone serves as a critical benchmark for mixed SPRM/AR agonism. Its complete lack of binding to corticosteroid-binding globulin (CBG) makes it a superior control compound compared to Danazol when researchers need to isolate sex-hormone receptor pathways from glucocorticoid interference [1].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H360 (33.33%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H361 (66.67%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H362 (33.33%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H373 (33.33%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

ATC Code

G03 - Sex hormones and modulators of the genital system

G03X - Other sex hormones and modulators of the genital system

G03XA - Antigonadotropins and similar agents

G03XA02 - Gestrinone

Mechanism of Action

Pictograms

Health Hazard

Other CAS

Absorption Distribution and Excretion

About 40-45% of a dose is excreted in the urine and 30-35% in the feces.

67 L

Renal Excretion accounts for < 1 %.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Dates

2: Zhu Y, Zhang T, Xie S, Tu R, Cao Y, Guo X, Zhou J, Zhou X, Cao L. Gestrinone inhibits growth of human uterine leiomyoma may relate to activity regulation of ERα, Src and P38 MAPK. Biomed Pharmacother. 2012 Dec;66(8):569-77. doi: 10.1016/j.biopha.2012.02.003. Epub 2012 Mar 27. PubMed PMID: 23102719.

3: Duan H, Wang S, Hao M, Chen L, Tang J, Wang X, Peng YZ, Zhang SC, Cao LR, Yu JJ. [Research of gestrinone-related abnormal uterine bleeding and the intervention in the treatment: a multi-center, randomized, controlled clinical trial]. Zhonghua Fu Chan Ke Za Zhi. 2016 Feb;51(2):98-102. doi: 10.3760/cma.j.issn.0529-567X.2016.02.004. Chinese. PubMed PMID: 26917477.

4: Wu S, Dong J, Cong J, Wang C, VonHertzen H, Godfrey EM. Gestrinone compared with mifepristone for emergency contraception: a randomized controlled trial. Obstet Gynecol. 2010 Apr;115(4):740-4. doi: 10.1097/AOG.0b013e3181d43ae4. PubMed PMID: 20308833.

5: Brun EM, Hernández-Albors A, Ventura R, Puchades R, Maquieira A. Enzyme-linked immunosorbent assays for the synthetic steroid gestrinone. Talanta. 2010 Sep 15;82(4):1581-7. doi: 10.1016/j.talanta.2010.07.067. Epub 2010 Aug 3. PubMed PMID: 20801376.

6: Xue HL, Yu N, Wang J, Hao WJ, Li Y, Liu MY. Therapeutic effects of mifepristone combined with Gestrinone on patients with endometriosis. Pak J Med Sci. 2016 Sep-Oct;32(5):1268-1272. PubMed PMID: 27882034; PubMed Central PMCID: PMC5103146.

7: Coutinho EM. Gestrinone in the treatment of myomas. Acta Obstet Gynecol Scand Suppl. 1989;150:39-46. PubMed PMID: 2694740.

8: Utsunomiya T, Sumioki H, Korenaga S, Matsuoka K, Korenga M, Kadota T. [Laparoscopic diagnosis and evaluation of danazol or gestrinone therapy for endometriosis in sterility]. Nihon Sanka Fujinka Gakkai Zasshi. 1988 Apr;40(4):459-66. Japanese. PubMed PMID: 2967341.

9: Fedele L, Bianchi S, Viezzoli T, Arcaini L, Candiani GB. Gestrinone versus danazol in the treatment of endometriosis. Fertil Steril. 1989 May;51(5):781-5. PubMed PMID: 2523321.

10: Ohno Y, Kitagawa I, Tamura H, Hosoda S, Yamashita S, Honjo H, Okada H. Antiestrogenic effect of gestrinone as an inhibitor of [3H]-estradiol binding to nuclear type II sites. Gynecol Obstet Invest. 1991;31(2):97-101. PubMed PMID: 2037266.

11: Peters F. Multicentre study of gestrinone in cyclical breast pain. Lancet. 1992 Jan 25;339(8787):205-8. PubMed PMID: 1346172.

12: Thomas EJ, Cooke ID. Impact of gestrinone on the course of asymptomatic endometriosis. Br Med J (Clin Res Ed). 1987 Jan 31;294(6567):272-4. PubMed PMID: 3101839; PubMed Central PMCID: PMC1245293.

13: Forbes KL, Thomas FJ. Tissue and endocrine responses to gestrinone and danazol in the treatment of endometriosis. Reprod Fertil Dev. 1993;5(1):103-9. PubMed PMID: 8234886.

14: Tamaya T, Fujimoto J, Watanabe Y, Arahori K, Okada H. Gestrinone (R2323) binding to steroid receptors in human uterine endometrial cytosol. Acta Obstet Gynecol Scand. 1986;65(5):439-41. PubMed PMID: 3490730.

15: Zheng P, Zhang YF, Wang JD. [Effect of gestrinone on the lipid metabolic parameters and bone mineral density in patients with endometriosis]. Zhonghua Fu Chan Ke Za Zhi. 2005 Mar;40(3):175-7. Chinese. PubMed PMID: 15840312.

16: Triolo O, De Vivo A, Benedetto V, Falcone S, Antico F. Gestrinone versus danazol as preoperative treatment for hysteroscopic surgery: a prospective, randomized evaluation. Fertil Steril. 2006 Apr;85(4):1027-31. PubMed PMID: 16580390.

17: Gestrinone versus a gonadotropin-releasing hormone agonist for the treatment of pelvic pain associated with endometriosis: a multicenter, randomized, double-blind study. Gestrinone Italian Study Group. Fertil Steril. 1996 Dec;66(6):911-9. PubMed PMID: 8941054.

18: Ortega FJ, Bañuls MJ, Sanza FJ, Casquel R, Laguna MF, Holgado M, López-Romero D, Barrios CA, Maquieira Á, Puchades R. Biomolecular Interaction Analysis of Gestrinone-anti-Gestrinone Using Arrays of High Aspect Ratio SU-8 Nanopillars. Biosensors (Basel). 2012 Aug 14;2(3):291-304. doi: 10.3390/bios2030291. PubMed PMID: 25585931; PubMed Central PMCID: PMC4263551.

19: Gao X, Wu E, Chen G. Mechanism of emergency contraception with gestrinone: a preliminary investigation. Contraception. 2007 Sep;76(3):221-7. Epub 2007 Jul 26. PubMed PMID: 17707720.

20: Quereda F, Barroso J, Acién P. Individual and combined effects of triptoreline and gestrinone on experimental endometriosis in rats. Eur J Obstet Gynecol Reprod Biol. 1996 Jul;67(1):35-40. PubMed PMID: 8789747.

Explore Compound Types